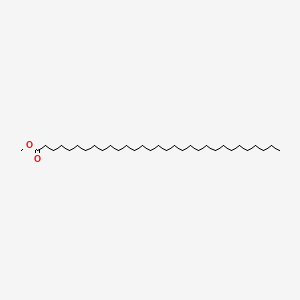

Methyl hentriacontanoate

Description

Properties

IUPAC Name |

methyl hentriacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHVQEYSKBNZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228291 | |

| Record name | Methyl hentriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77630-51-4 | |

| Record name | Methyl hentriacontanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hentriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl Hentriacontanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hentriacontanoate (C₃₂H₆₄O₂) is a long-chain saturated fatty acid methyl ester (FAME). As a member of the FAME class of molecules, it holds relevance in various fields, including lipidomics, materials science, and as a potential biomarker or component in complex lipid mixtures. This guide provides a comprehensive overview of its physical properties, methods for its characterization, and a logical workflow for its analysis.

Core Physical and Chemical Properties

This compound is a waxy solid at room temperature, a characteristic typical of long-chain saturated fatty acid esters.[1] Its large aliphatic chain dictates its low polarity and solubility characteristics. While extensive experimental data for this specific molecule is not widely published, reliable estimations and data from homologous compounds provide a clear profile of its physical properties.

Data Presentation of Physical Properties

The quantitative physical and chemical properties of this compound are summarized in Table 1. It is important to distinguish between experimentally determined values and computationally predicted values.

| Property | Value | Unit | Data Type | Source(s) |

| IUPAC Name | This compound | - | - | [2] |

| Synonyms | Hentriacontanoic acid, methyl ester; C31:0 ME | - | - | [1] |

| CAS Number | 77630-51-4 | - | - | [1][2][3] |

| Molecular Formula | C₃₂H₆₄O₂ | - | - | [1] |

| Molecular Weight | 480.85 | g/mol | - | [1] |

| Physical State | Solid | - | Experimental | [1] |

| Melting Point | 350.36 | K (77.21 °C) | Predicted (Joback Method) | |

| Boiling Point | 1007.85 | K (734.7 °C) | Predicted (Joback Method) | |

| Density (at 15°C) | ~0.86 - 0.90 | g/cm³ | Estimated for FAMEs | [4] |

| Water Solubility | 10⁻¹²⁰⁸ | mol/L | Predicted (Crippen Method) | |

| LogP (Octanol/Water) | 11.492 | - | Predicted (Crippen Method) | |

| Kovats Retention Index | 3417.17 | - | Experimental (Standard Non-polar) | [2] |

Experimental Protocols for Characterization

The characterization of a waxy solid like this compound involves several standard laboratory procedures to determine its physical and chemical identity.

Determination of Melting Point (Capillary Method)

Due to its waxy nature, the capillary method is a suitable technique for determining the melting point of this compound.[5][6]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (in powdered form)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the solid in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube.

-

Packing the Sample: To move the solid to the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, narrow glass tube. The packed sample height should be between 2-4 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (based on the predicted value of ~77°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting). The melting point is reported as this range.

-

-

Cooling and Repetition: Allow the apparatus to cool. A second determination with a fresh sample is recommended to ensure accuracy.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of Fatty Acid Methyl Esters (FAMEs), providing both qualitative and quantitative information.[7][8][9]

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., Omegawax) or a biscyanopropyl stationary phase, is typically used for FAME analysis.[8][9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C), which is then held for several minutes.

-

Injector: Split/splitless injector, typically operated at a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Sample Preparation:

-

Dissolution: Dissolve a precise amount of this compound in an appropriate volatile solvent, such as n-heptane or hexane.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (a FAME not present in the sample, e.g., methyl heptadecanoate) is added.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification by comparing it to a known standard.

-

The mass spectrum of the peak will show a characteristic fragmentation pattern for a long-chain FAME, including a molecular ion peak (M⁺) and fragment ions corresponding to the loss of specific groups.

Expected Spectroscopic Data

¹H-NMR Spectroscopy

The ¹H-NMR spectrum is characterized by a few distinct signals:

-

~3.67 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-COOCH₃). This is a highly characteristic peak for FAMEs.[10]

-

~2.30 ppm (triplet, 2H): This triplet is from the methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group. The signal is split into a triplet by the neighboring methylene group.[10]

-

~1.62 ppm (multiplet, 2H): This multiplet arises from the methylene protons (β-CH₂) that are beta to the carbonyl group.[10]

-

~1.25 ppm (broad singlet/multiplet, ~56H): This large, broad signal represents the overlapping signals of the numerous methylene protons in the long aliphatic chain.

-

~0.88 ppm (triplet, 3H): This triplet corresponds to the terminal methyl group (-CH₃) at the end of the long alkyl chain. It is split by the adjacent methylene group.[10]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton:

-

~174 ppm: The signal for the carbonyl carbon of the ester group.[11]

-

~51.4 ppm: The signal for the methoxy (B1213986) carbon (-OCH₃) of the ester group.[11]

-

~34 ppm: The signal for the carbon alpha (Cα) to the carbonyl group.

-

~22-32 ppm: A series of closely spaced signals for the carbons of the long methylene chain.

-

~14.1 ppm: The signal for the terminal methyl carbon.[11]

Logical Workflow for Characterization

The process of identifying and characterizing a sample of a fatty acid methyl ester like this compound follows a logical experimental workflow. This ensures that the identity, purity, and key physical properties of the compound are accurately determined.

References

- 1. larodan.com [larodan.com]

- 2. scispace.com [scispace.com]

- 3. CAS NO. 77630-51-4 | this compound | C32H64O2 [localpharmaguide.com]

- 4. f3centre.se [f3centre.se]

- 5. Education Is The Key To Success: Chemistry Practicals For Class IX (Science Group) - Experiment No. 2: To determine the melting point of a given solidSSC Part 1 and 2 [iqbaljahanakademy.blogspot.com]

- 6. Melting point - WaxPedia [waxpedia.org]

- 7. benchchem.com [benchchem.com]

- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 9. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

The Elusive Methyl Hentriacontanoate: A Technical Guide to Its Natural Plant Sources

For Immediate Release

[City, State] – [Date] – While Methyl hentriacontanoate, a very-long-chain fatty acid methyl ester, remains a compound of significant interest to researchers in drug development and the natural products industry, its direct quantification in specific plant species has been sparsely documented in publicly available literature. However, compelling evidence points towards a number of plant families as promising natural sources, primarily due to the prevalence of its metabolic precursor, hentriacontane (B1218953). This technical guide provides an in-depth overview of the probable plant sources of this compound, details generalized experimental protocols for its extraction and analysis, and outlines the biosynthetic pathways leading to its formation.

Probable Natural Sources of this compound

Direct identification and quantification of this compound in terrestrial plants are not extensively reported. The most reliable method for identifying potential sources is to examine plants known to produce high quantities of hentriacontane (C31 alkane), the direct precursor to hentriacontanoic acid. The subsequent esterification of this acid would yield this compound.

Epicuticular waxes of various plants are rich in very-long-chain fatty acids and their derivatives. The following table summarizes the composition of epicuticular wax in plant species known to contain significant amounts of hentriacontane, making them prime candidates for this compound sourcing.

| Plant Species | Family | Plant Part | Major Components of Epicuticular Wax | Hentriacontane Percentage (of total wax or alkane fraction) | Reference |

| Pisum sativum (Pea) | Fabaceae | Leaf (abaxial) | Alkanes (predominantly hentriacontane), Primary alcohols | ~63% of epicuticular wax crystals | [1][2] |

| Euphorbia species | Euphorbiaceae | Leaf | n-Alkanes (C27, C29, C31), Free alcohols, Free acids, Esters | Varies by species | [3] |

| Acacia senegal | Fabaceae | Gum | Complex polysaccharides, with some long-chain hydrocarbons | Not specified | [4] |

| Gymnema sylvestre | Apocynaceae | Leaf | Triterpenoids, Saponins, with presence of long-chain hydrocarbons | Not specified | [5][6] |

Biosynthesis of Very-Long-Chain Fatty Acids and Their Esters

The biosynthesis of this compound is intrinsically linked to the general pathway of very-long-chain fatty acid (VLCFA) synthesis in plants. This process occurs primarily in the endoplasmic reticulum and involves a four-step elongation cycle.

Experimental Protocols

Extraction of Epicuticular Waxes

-

Sample Collection: Harvest fresh, healthy leaves from the plant of interest.

-

Solvent Extraction: Immerse the leaves (a known weight) in a suitable organic solvent such as chloroform (B151607) or hexane (B92381) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

Filtration and Concentration: Filter the solvent to remove any solid plant material. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.

Fractionation and Isolation of Methyl Esters (Optional)

-

Column Chromatography: The crude wax extract can be fractionated using column chromatography on silica (B1680970) gel. Elute with a solvent gradient of increasing polarity (e.g., hexane, followed by hexane:dichloromethane mixtures, and finally dichloromethane:methanol mixtures) to separate different compound classes (alkanes, esters, alcohols, etc.).

-

Thin-Layer Chromatography (TLC): Monitor the fractions using TLC to identify the ester fraction.

Derivatization (Transesterification) of Fatty Acids

If the aim is to quantify the total amount of hentriacontanoic acid (both free and esterified), a transesterification step is necessary.

-

Reagent Preparation: Prepare a solution of 1% (v/v) sulfuric acid in methanol.

-

Reaction: Add the methanolic sulfuric acid solution to the crude wax extract or the isolated ester fraction.

-

Heating: Heat the mixture in a sealed vial at 70-80°C for 1-2 hours.

-

Extraction: After cooling, add hexane and water to the mixture. The fatty acid methyl esters (FAMEs) will partition into the upper hexane layer.

-

Washing and Drying: Wash the hexane layer with a saturated sodium bicarbonate solution and then with water. Dry the hexane extract over anhydrous sodium sulfate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Concentrate the final hexane extract containing the FAMEs and add an internal standard (e.g., methyl heptadecanoate) of a known concentration.

-

GC-MS Analysis: Inject an aliquot of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions (Typical):

-

Injector Temperature: 280°C

-

Oven Program: Start at 150°C, ramp to 320°C at a rate of 4°C/min, and hold for 20 minutes.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by interpretation of its mass spectral fragmentation pattern (characteristic ions for long-chain methyl esters).

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

References

- 1. What Do Microbes Encounter at the Plant Surface? Chemical Composition of Pea Leaf Cuticular Waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Acacia senegal gum: continuum of molecular species differing by their protein to sugar ratio, molecular weight, and charges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eijppr.com [eijppr.com]

Identification of Methyl Hentriacontanoate in Epicuticular Wax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicuticular waxes form a critical protective barrier on the surface of terrestrial plants, playing a vital role in mediating interactions with the environment. This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of methyl hentriacontanoate, a long-chain fatty acid methyl ester found within these complex wax mixtures. Detailed protocols for wax extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, this guide outlines the biosynthetic origins of its precursor, hentriacontanoic acid, and the subsequent esterification process. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately identify and quantify this compound, facilitating further research into its physiological functions and potential applications.

Introduction

The outermost layer of the plant cuticle is adorned with a complex mixture of lipids known as epicuticular wax. This hydrophobic layer serves as the primary interface between the plant and its environment, providing protection against non-stomatal water loss, UV radiation, and pathogen attack[1][2]. The composition of epicuticular wax is diverse and varies between plant species, but typically includes very-long-chain fatty acids (VLCFAs), alkanes, aldehydes, primary and secondary alcohols, ketones, and esters[1][3][4].

This compound (C32H64O2) is a methyl ester of hentriacontanoic acid, a 31-carbon saturated fatty acid. The identification and quantification of such specific lipid components are crucial for understanding their biological roles and for potential chemotaxonomic applications. This guide details the analytical procedures required for the robust identification of this compound in epicuticular wax samples.

Biosynthesis of Hentriacontanoic Acid and its Methyl Ester

Very-long-chain fatty acids (VLCFAs), the precursors to compounds like this compound, are synthesized in the endoplasmic reticulum (ER) from C16 and C18 fatty acid primers produced in the plastids[5][6]. This elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE)[5][6]. The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain[7].

The formation of this compound occurs through the esterification of hentriacontanoic acid. This reaction can be catalyzed by lipase (B570770) enzymes, which facilitate the transfer of the fatty acyl group to a methanol (B129727) molecule[7][8][9].

Experimental Protocols

The identification of this compound in epicuticular wax involves a multi-step process encompassing extraction, derivatization (if necessary), and chromatographic analysis.

Epicuticular Wax Extraction

A common method for the extraction of epicuticular waxes is solvent immersion.

-

Materials:

-

Fresh plant material (e.g., leaves)

-

Glass beakers

-

Forceps

-

Glass vials with screw caps

-

Nitrogen gas supply

-

Internal standard (e.g., tetracosane)

-

-

Protocol:

-

Excise fresh plant material and measure its surface area if quantification per unit area is required.

-

Using forceps, immerse the plant material in a beaker containing chloroform or hexane for 30-60 seconds with gentle agitation[10].

-

Add a known amount of an internal standard, such as tetracosane, to a pre-weighed glass vial for quantitative analysis[11].

-

Remove the plant material from the solvent and transfer the solvent extract to the vial containing the internal standard.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas[5].

-

The remaining residue is the extracted epicuticular wax.

-

Derivatization of Free Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

While this compound is already a methyl ester, epicuticular wax extracts will also contain free fatty acids. To analyze the total fatty acid profile, including hentriacontanoic acid, a derivatization step is necessary to convert the free fatty acids into their more volatile methyl esters.

-

Materials:

-

Dried wax extract

-

Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w) or methanolic HCl[10][12]

-

Hexane or heptane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Micro-reaction vials

-

Water bath or heating block

-

-

Protocol (using BF3-Methanol):

-

Place the dried wax extract (1-25 mg) in a micro-reaction vial[10].

-

Add 2 mL of BF3-Methanol solution[10].

-

Cap the vial tightly and heat at 60°C for 5-10 minutes[10].

-

Cool the vial to room temperature.

-

Add 1 mL of water and 1 mL of hexane[10].

-

Shake the vial vigorously to partition the FAMEs into the hexane layer[10].

-

Allow the layers to separate and carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na2SO4 to remove residual water[10]. The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for separating and identifying the components of the derivatized wax extract[5].

-

Typical GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | Polar capillary column (e.g., HP-88, SLB-5ms, DB-23, HP-88)[5] |

| Column Dimensions | 30-60 m length x 0.25 mm ID x 0.20-0.25 µm film thickness[5][12] |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min (constant flow) |

| Injection Mode | Splitless or Split (e.g., 10:1 to 50:1)[12] |

| Injector Temperature | 220-250°C |

| Oven Temperature Program | Initial temp: 50-70°C, hold for 1-2 min; Ramp: 5-10°C/min to 230-240°C, hold for 5-18 min[12] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI)[5] |

| Ionization Energy | 70 eV[5] |

| Mass Range | m/z 40-550[12] |

| Ion Source Temperature | 230°C[12] |

| Transfer Line Temperature | 240°C[12] |

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or by matching the mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M+) at m/z 480.8 and fragmentation patterns typical of long-chain fatty acid methyl esters.

Quantitative Data

The abundance of methyl esters in epicuticular wax can vary significantly between plant species. The following table provides an example of the chemical composition of epicuticular wax from Morettia phillaeana, highlighting the proportion of fatty acid methyl esters. While this specific study did not report this compound, it serves as a template for presenting such quantitative data.

| Compound Class | Relative Abundance (%) |

| Hydrocarbons | 74.15 |

| Fatty Acid Methyl Esters | 15.73 |

| Phytosterols | 5.47 |

| Alkenamides | 2.83 |

| Alcohols | 0.98 |

| Ketones | 0.34 |

| Aromatic Hydrocarbons | 0.49 |

| Data adapted from a study on Morettia phillaeana epicuticular wax. |

Conclusion

This technical guide has provided a detailed framework for the identification and quantification of this compound in plant epicuticular wax. By following the outlined protocols for extraction, derivatization, and GC-MS analysis, researchers can accurately characterize this and other lipid components. A thorough understanding of the chemical composition of epicuticular waxes is fundamental to advancing our knowledge of plant physiology, chemical ecology, and for the potential development of novel natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Products for Pharmacology: Application of Enzymes in Their Transformations | MDPI [mdpi.com]

- 5. Enzymatic esterification of free fatty acids in vegetable oils utilizing different immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scienceopen.com [scienceopen.com]

- 10. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

Methyl Hentriacontanoate: A Potential Biomarker in Plant Stress Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The identification of reliable biomarkers is critical for understanding plant stress physiology and for the development of strategies to enhance crop resilience and discover novel bioactive compounds. Methyl hentriacontanoate, a long-chain fatty acid methyl ester, is an integral component of the plant cuticle, a protective layer that forms the primary interface between the plant and its environment. As a constituent of cuticular wax, its abundance and composition are intricately linked to the plant's response to both biotic and abiotic stressors. This technical guide provides a comprehensive overview of this compound as a potential biomarker, detailing its biosynthesis, its role in the plant stress response, and methodologies for its analysis.

The Role of Cuticular Waxes in Plant Defense

Plant cuticular waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters[1]. This hydrophobic layer is crucial for preventing water loss, reflecting UV radiation, and defending against pathogens and insects. The composition and quantity of these waxes are not static; they change in response to environmental cues, making them a valuable source of potential biomarkers for plant stress.

Biosynthesis of this compound

This compound is derived from hentriacontanoic acid, a C31 very-long-chain fatty acid. The biosynthesis of VLCFAs in plants is a multi-step process that occurs in the endoplasmic reticulum[2][3].

Core Biosynthetic Pathway of Very-Long-Chain Fatty Acids (VLCFAs):

-

De novo synthesis of C16 and C18 fatty acids occurs in the plastids.

-

These fatty acids are transported to the endoplasmic reticulum.

-

A fatty acid elongase (FAE) complex sequentially adds two-carbon units from malonyl-CoA to the acyl chain. This complex consists of four key enzymes:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation step.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

-

-

This cycle is repeated until the desired chain length, such as C31 for hentriacontanoic acid, is achieved.

-

The final step in the formation of this compound is the esterification of hentriacontanoic acid with methanol, a reaction likely catalyzed by a methyltransferase.

This compound as a Stress Biomarker

While direct quantitative data for this compound under specific stress conditions is limited in publicly available literature, the broader class of VLCFAs and cuticular wax components show significant changes in response to various stressors. It is plausible that the concentration of this compound, as a constituent of this dynamic barrier, is also modulated.

Abiotic Stress:

-

Drought: Numerous studies have shown that drought stress leads to an increase in the total amount of cuticular wax[1][4]. Specifically, the abundance of long-chain alkanes, which are derived from VLCFAs, has been observed to increase, enhancing the cuticle's barrier function against water loss[4].

-

Salinity: Salt stress can also induce changes in cuticular wax composition. For instance, in Salicornia europaea, total wax content, including VLCFA derivatives, increased significantly under high salt conditions[5].

-

Temperature: Both high and low temperatures can alter the composition of cuticular waxes as the plant adapts to maintain membrane fluidity and reduce water loss[6].

Biotic Stress:

-

Pathogen Attack: The cuticle is the first line of defense against pathogens. Changes in wax composition can influence pathogen adhesion and penetration. The VLCFA biosynthesis pathway has been linked to plant defense responses against pathogens[2][7].

Quantitative Data on Related Cuticular Wax Components Under Stress

| Plant Species | Stressor | Wax Component Class | Observed Change | Reference |

| Arabidopsis thaliana | Drought | Total Waxes | ~2-fold increase | [4] |

| Arabidopsis thaliana | Drought | Alkanes, Primary Alcohols | Increase | [8] |

| Nicotiana glauca | Dehydration | Total Waxes | 1.5- to 2.5-fold increase | [1][9] |

| Ammopiptanthus mongolicus | Osmotic Stress | Total Waxes, Alkanes | Significant increase | [10] |

| Salicornia europaea | Salinity (600 mM NaCl) | Total Waxes | 35.8% increase | [5] |

Experimental Protocols

Protocol 1: Extraction of Cuticular Waxes

This protocol describes a common method for the extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) (HPLC grade)

-

Glass beakers

-

Forceps

-

Scintillation vials

-

Nitrogen gas stream or rotary evaporator

-

Internal standard (e.g., n-tetracosane)

Procedure:

-

Excise fresh, undamaged leaves from the plant.

-

Measure the surface area of the leaves if quantification per unit area is required.

-

Add a known amount of the internal standard to a clean, pre-weighed scintillation vial.

-

Using forceps, briefly immerse each leaf in a beaker containing chloroform for 30-60 seconds with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids.

-

Transfer the chloroform extract into the scintillation vial containing the internal standard.

-

Repeat the immersion for all leaves, collecting the extract in the same vial.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

-

Once the solvent is fully evaporated, the remaining residue is the cuticular wax extract.

-

Weigh the vial to determine the total wax yield.

-

Store the dried extract at -20°C until analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the separation and identification of volatile and semi-volatile components of plant waxes.

Materials:

-

Dried cuticular wax extract

-

Derivatization agent (e.g., BSTFA with 1% TMCS for silylation of polar compounds, though methyl esters may not require this)

-

Pyridine (B92270) (anhydrous)

-

Heptane or other suitable solvent for injection

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Derivatization (if necessary for other compounds in the wax mixture):

-

To the dried wax extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

-

-

Sample Preparation for Injection:

-

Dissolve the derivatized or underivatized wax extract in a suitable solvent such as heptane.

-

-

GC-MS Analysis:

-

Injector Temperature: 300°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature of 80°C, hold for 2 minutes.

-

Ramp to 200°C at a rate of 15°C/min.

-

Ramp to 320°C at a rate of 5°C/min.

-

Hold at 320°C for 15 minutes.

-

-

MS Detector:

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-600

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time to an authentic standard or by interpretation of its fragmentation pattern and comparison to mass spectral libraries (e.g., NIST).

-

Quantify the amount of this compound relative to the internal standard.

-

Signaling Pathways

While a direct signaling role for this compound has not been established, VLCFAs are precursors to important signaling molecules and are integral to membrane structures that are involved in signal perception.

Potential Involvement in Signaling:

-

Sphingolipid Biosynthesis: VLCFAs are essential components of sphingolipids, which are not only structural components of membranes but are also involved in programmed cell death and the response to biotic stress[2][7].

-

Cutin Monomer Release: Stress-induced damage to the cuticle can release cutin monomers that act as signaling molecules to activate plant defense responses.

-

Membrane Microdomains: VLCFA-containing sphingolipids are enriched in membrane microdomains (lipid rafts), which are thought to be platforms for signaling protein complexes.

Visualizations

Caption: Experimental workflow for the identification of cuticular wax biomarkers.

Caption: Biosynthesis pathway of this compound and other wax components.

Conclusion and Future Directions

This compound, as a component of the dynamic plant cuticle, holds potential as a biomarker for plant stress. While the broader class of VLCFAs and cuticular waxes are known to be responsive to environmental challenges, further research is required to specifically quantify the changes in this compound levels under various stress conditions. Such studies, employing the detailed methodologies outlined in this guide, will be crucial in validating its role as a reliable biomarker. Elucidating the precise enzymatic control of its synthesis and its potential involvement in signaling pathways will provide deeper insights into the complex mechanisms of plant stress adaptation and may open new avenues for the development of stress-tolerant crops and novel plant-derived therapeutic agents.

References

- 1. Increased Accumulation of Cuticular Wax and Expression of Lipid Transfer Protein in Response to Periodic Drying Events in Leaves of Tree Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance [frontiersin.org]

- 5. Identification and Analysis of Cuticular Wax Biosynthesis Related Genes in Salicornia europaea Under NaCl Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review [frontiersin.org]

- 7. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 8. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased Accumulation of Cuticular Wax and Expression of Lipid Transfer Protein in Response to Periodic Drying Events in Leaves of Tree Tobacco [agris.fao.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl Hentriacontanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hentriacontanoate is a saturated, very-long-chain fatty acid methyl ester. While specific biological roles are an area of ongoing research, fatty acid methyl esters (FAMEs) as a class are known for a variety of biological activities and are crucial intermediates in the analysis of fatty acid profiles in biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, standardized experimental protocols for its synthesis and analysis, and a discussion of the broader biological context of fatty acid methyl esters in drug development.

Chemical Identity and Synonyms

This compound is the methyl ester of hentriacontanoic acid.

-

CAS Number : 77630-51-4[1]

-

Synonyms :

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that some of these values are calculated based on computational models.

| Property | Value | Unit | Source |

| Molecular Formula | C32H64O2 | PubChem | |

| Molecular Weight | 480.8 | g/mol | PubChem[1] |

| Physical State | Solid | Larodan | |

| Purity (typical) | >99 | % | Larodan |

| Storage Temperature | Room Temperature | Larodan | |

| Kovats Retention Index (Standard non-polar) | 3417.17 | NIST, PubChem[1] | |

| logPoct/wat (Octanol/Water Partition Coefficient) | 11.492 | Cheméo (Calculated) | |

| Water Solubility (log10WS) | -12.08 | mol/L | Cheméo (Calculated) |

| Normal Boiling Point (Tboil) | 1007.85 | K | Cheméo (Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | 95.98 | kJ/mol | Cheméo (Calculated) |

| Enthalpy of Fusion (ΔfusH°) | 81.42 | kJ/mol | Cheméo (Calculated) |

Biological Context and Relevance in Drug Development

While specific data on the biological activity of this compound is limited, the broader class of fatty acid methyl esters (FAMEs) has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.

In the context of drug development, the methylation of molecules is a key strategy in medicinal chemistry. The "magic methyl effect" refers to the often significant and unpredictable enhancement of a drug's potency, selectivity, or pharmacokinetic properties upon the addition of a single methyl group.[2] This effect can arise from improved binding to target proteins through favorable hydrophobic interactions or by altering the molecule's conformation to better fit a binding site.[2] Furthermore, methylation can block sites of metabolic degradation, thereby increasing the drug's half-life.

The analysis of FAMEs is a cornerstone of lipidomics and is crucial for understanding the fatty acid composition of cells and tissues, which can be altered in various disease states, including metabolic disorders and cancer.

Experimental Protocols

Synthesis of this compound via Esterification

The most common method for synthesizing FAMEs like this compound is the acid-catalyzed esterification of the corresponding carboxylic acid (hentriacontanoic acid) with methanol (B129727). Boron trifluoride-methanol (BF₃-MeOH) is a widely used and effective reagent for this purpose.[3][4]

Materials:

-

Hentriacontanoic acid

-

14% Boron trifluoride in methanol (BF₃-MeOH)

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Micro-reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

Procedure:

-

Weigh 1-25 mg of hentriacontanoic acid into a micro-reaction vial.[3]

-

Add 1 mL of 14% BF₃-MeOH solution to the vial.[3]

-

Cap the vial tightly and vortex for 30 seconds.[3]

-

Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.[3]

-

Cool the vial to room temperature.[3]

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial to extract the FAMEs.[3]

-

Cap the vial and vortex vigorously for 1 minute.[3]

-

Allow the layers to separate. The upper layer is the hexane containing this compound.[3]

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[3]

-

The resulting hexane solution containing this compound is ready for analysis, typically by GC-MS.

Below is a diagram illustrating the synthesis and extraction workflow.

Caption: Workflow for the synthesis of this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of FAMEs, providing both qualitative and quantitative information.[5] The following is a general protocol for the analysis of very-long-chain fatty acid methyl esters like this compound.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

A polar capillary column is typically used for the separation of FAMEs. For very-long-chain fatty acids, a column with a cyano stationary phase is suitable.[5]

GC-MS Parameters (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Oven Temperature Program:

-

MS Parameters:

Data Analysis:

-

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library (e.g., NIST).

-

Quantification can be performed using an internal standard (e.g., a fatty acid methyl ester with an odd number of carbons not present in the sample) and generating a calibration curve.

The diagram below outlines the general workflow for GC-MS analysis of FAMEs.

Caption: General workflow for the analysis of FAMEs by GC-MS.

Conclusion

This compound serves as a representative of very-long-chain fatty acid methyl esters. While its specific biological functions are yet to be fully elucidated, the established protocols for its synthesis and analysis are robust and widely applicable. For researchers in drug development, understanding the impact of methylation and the analytical techniques for lipid profiling are essential. Further investigation into the biological activities of individual very-long-chain FAMEs like this compound may reveal novel therapeutic opportunities.

References

- 1. This compound | C32H64O2 | CID 53705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. benchchem.com [benchchem.com]

- 4. gcms.cz [gcms.cz]

- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

Mass Spectral Analysis of Methyl Hentriacontanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mass spectral data and analysis of Methyl hentriacontanoate, a long-chain fatty acid methyl ester. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and natural product chemistry, offering a foundational understanding of its characterization by mass spectrometry.

Introduction

This compound (C₃₂H₆₄O₂) is a saturated fatty acid methyl ester with the molecular weight of 480.8 g/mol .[1] Long-chain esters like this compound are components of various natural waxes and have potential applications in pharmaceuticals and cosmetics. Accurate identification and quantification of such molecules are crucial, and gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose. This guide details the expected mass spectral characteristics, fragmentation patterns, and a comprehensive experimental protocol for the analysis of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₄O₂ | PubChem[1] |

| Molecular Weight | 480.8 g/mol | PubChem[1] |

| CAS Number | 77630-51-4 | PubChem[1] |

| Kovats Retention Index (Standard non-polar) | 3417.17 | NIST Mass Spectrometry Data Center[1] |

Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established behavior of long-chain fatty acid methyl esters. The following table summarizes the expected significant fragment ions.

| m/z | Proposed Fragment Ion | Relative Intensity (Predicted) | Description |

| 480 | [M]⁺ | Very Low / Absent | Molecular Ion |

| 449 | [M-31]⁺ | Moderate | Loss of the methoxy (B1213986) group (•OCH₃) |

| 74 | [C₃H₆O₂]⁺ | High (Often Base Peak) | McLafferty rearrangement product |

| 87 | [C₄H₇O₂]⁺ | High | Cleavage at the β-carbon relative to the carbonyl group |

| 143 | [C₈H₁₅O₂]⁺ | Moderate | α-cleavage with charge retention on the carbonyl-containing fragment |

| Series of [CₙH₂ₙ₊₁]⁺ | Alkyl fragments | Variable | Characteristic peaks separated by 14 Da (CH₂) |

Experimental Protocols

A robust and reliable method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS). The following protocol outlines a standard procedure for sample preparation and analysis.

Sample Preparation: Transesterification

To enhance volatility for GC analysis, hentriacontanoic acid can be converted to its methyl ester, this compound, through transesterification.

-

Sample Dissolution : Dissolve a known quantity of the fatty acid sample in a suitable solvent such as a mixture of hexane (B92381) and diethyl ether.

-

Addition of Reagent : Add a solution of 2% sulfuric acid in methanol.

-

Reaction : Heat the mixture at 50-60°C for 1-2 hours.

-

Extraction : After cooling, add water and extract the this compound into hexane.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) System : A standard GC system equipped with a capillary column is suitable.

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature : 280°C.

-

Oven Temperature Program : Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at a rate of 5°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) : A quadrupole mass spectrometer is commonly used.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : m/z 40-600.

-

Scan Rate : 2 scans/second.

-

Visualizations

To further elucidate the analytical process and molecular behavior, the following diagrams are provided.

References

An In-depth Technical Guide to NMR Spectroscopy of Long-Chain Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation and quantification of long-chain fatty acid methyl esters (FAMEs). It includes detailed data on chemical shifts, experimental protocols for sample preparation and analysis, and a workflow for the analytical process.

Introduction to NMR Spectroscopy of FAMEs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. In the context of long-chain fatty acid methyl esters, ¹H and ¹³C NMR provide detailed information about the fatty acid chain, including the degree of saturation, the position and stereochemistry of double bonds, and the length of the alkyl chain. This technique is invaluable for the quality control of biofuels, the characterization of natural oils and fats, and in metabolic research.[1]

The methyl ester group (-OCH₃) provides a distinct singlet in the ¹H NMR spectrum, which can be used as a reference for quantification.[2] The chemical shifts of protons and carbons along the fatty acid chain are influenced by their local chemical environment, allowing for the differentiation of various types of fatty acids.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for common saturated, monounsaturated, and polyunsaturated long-chain fatty acid methyl esters. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shifts (ppm) of Common FAMEs in CDCl₃

| Proton Assignment | Methyl Stearate (C18:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) | Methyl Linolenate (C18:3) |

| Terminal -CH₃ | ~0.88 (t) | ~0.88 (t) | ~0.88 (t) | ~0.97 (t) |

| -(CH₂)n- (bulk methylene) | ~1.25-1.40 (m) | ~1.25-1.40 (m) | ~1.25-1.40 (m) | ~1.25-1.40 (m) |

| -CH₂- β to C=O | ~1.65 (m) | ~1.62 (m) | ~1.62 (m) | ~1.62 (m) |

| Allylic -CH₂- | - | ~2.01 (m) | ~2.05 (m) | ~2.05 (m) |

| -CH₂- α to C=O | ~2.35 (t) | ~2.30 (t) | ~2.30 (t) | ~2.30 (t) |

| Bis-allylic -CH₂- | - | - | ~2.77 (t) | ~2.81 (m) |

| Methoxy -OCH₃ | ~3.67 (s) | ~3.67 (s) | ~3.67 (s) | ~3.67 (s) |

| Olefinic -CH=CH- | - | ~5.34 (m) | ~5.34 (m) | ~5.35 (m) |

*s = singlet, t = triplet, m = multiplet. Data compiled from multiple sources.[2][3][4]

Table 2: ¹³C NMR Chemical Shifts (ppm) of Common FAMEs in CDCl₃

| Carbon Assignment | Methyl Stearate (C18:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) | Methyl Linolenate (C18:3) |

| Terminal -CH₃ | ~14.1 | ~14.1 | ~14.1 | ~14.3 |

| -(CH₂)n- (bulk methylene) | ~29.1-29.7 | ~29.1-29.8 | ~29.1-29.6 | ~29.1-29.6 |

| Allylic -CH₂- | - | ~27.2 | ~27.2 | ~25.5, ~25.6 |

| Bis-allylic -CH₂- | - | - | ~25.6 | ~20.6 |

| -CH₂- α to C=O | ~34.1 | ~34.1 | ~34.1 | ~34.1 |

| -CH₂- β to C=O | ~25.0 | ~24.9 | ~24.9 | ~24.9 |

| Methoxy -OCH₃ | ~51.4 | ~51.4 | ~51.4 | ~51.4 |

| Olefinic -CH=CH- | - | ~129.8, ~130.0 | ~127.9, ~128.1, ~130.0, ~130.2 | ~127.2, ~128.3, ~130.2, ~132.0 |

| Carbonyl C=O | ~174.3 | ~174.3 | ~174.2 | ~174.2 |

*Data compiled from multiple sources.[5][6]

Experimental Protocols

This section provides detailed methodologies for the preparation and NMR analysis of long-chain fatty acid methyl esters.

This protocol is adapted for the esterification of free fatty acids to their corresponding methyl esters for NMR analysis.[7]

Materials:

-

Fatty acid sample (1-25 mg)

-

Micro reaction vessel (5-10 mL)

-

Boron trichloride-methanol solution (BCl₃-methanol), 12% w/w

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipette or syringe

Procedure:

-

Weigh 1-25 mg of the fatty acid sample into a clean, dry micro reaction vessel. If the sample is in an aqueous solvent, it should first be evaporated to dryness.

-

Add 2 mL of 12% BCl₃-methanol solution to the reaction vessel.

-

Securely cap the vessel and heat at 60 °C for 10 minutes. The optimal derivatization time may vary depending on the specific fatty acids.

-

Allow the reaction vessel to cool to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the vessel.

-

Cap the vessel and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

-

Allow the layers to separate. The upper layer is the organic (hexane) phase containing the FAMEs.

-

Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette or syringe.

-

Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and gently swirling.

-

The resulting solution of FAMEs in hexane is ready for solvent evaporation and preparation for NMR analysis.

Materials:

-

FAME sample (dissolved in a suitable solvent after derivatization)

-

Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Evaporate the solvent (e.g., hexane) from the dried FAMEs solution under a gentle stream of nitrogen if necessary.

-

Dissolve the FAME residue in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition parameters for quantitative ¹H NMR include a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.[8][9] For semi-quantitative ¹³C NMR, an inverse-gated decoupling pulse sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[5]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of long-chain fatty acid methyl esters using NMR spectroscopy.

Caption: Workflow for the NMR analysis of long-chain fatty acid methyl esters.

This comprehensive guide provides the foundational knowledge and practical protocols for the successful application of NMR spectroscopy in the analysis of long-chain fatty acid methyl esters. The provided data and workflows are intended to support researchers in their analytical endeavors in this field.

References

- 1. psecommunity.org [psecommunity.org]

- 2. aocs.org [aocs.org]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. bch.ro [bch.ro]

- 6. researchgate.net [researchgate.net]

- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 8. pubs.sciepub.com [pubs.sciepub.com]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Note: GC-MS Protocol for the Analysis of Methyl Hentriacontanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hentriacontanoate is a long-chain saturated fatty acid methyl ester (FAME). The analysis of such long-chain FAMEs is crucial in various fields, including biochemistry, natural product chemistry, and biofuel research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of FAMEs due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumental parameters, and data analysis.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of analytical grade this compound standard. Dissolve it in 10 mL of high-purity hexane (B92381) or another suitable organic solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the same solvent to achieve a concentration range suitable for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

b. Sample Preparation (from Hentriacontanoic Acid):

For samples containing hentriacontanoic acid, derivatization to its methyl ester is necessary to increase volatility for GC analysis. Acid-catalyzed esterification is a common method.

-

Lipid Extraction (if necessary): For biological or complex matrices, extract the lipids using a suitable method, such as a modified Folch extraction with chloroform (B151607) and methanol.

-

Derivatization:

-

To the dried lipid extract or a known amount of hentriacontanoic acid, add 1-2 mL of 1-5% sulfuric acid or hydrochloric acid in anhydrous methanol.

-

For accurate quantification, a known amount of an internal standard (e.g., methyl nonadecanoate (B1228766) or methyl tridecanoate) can be added prior to the derivatization step.

-

Securely cap the reaction vial and heat at 60-100°C for 1-2 hours.

-

After cooling to room temperature, add 1 mL of a nonpolar solvent (e.g., hexane or heptane) and 1 mL of a saturated NaCl solution.

-

Vortex the mixture thoroughly and allow the layers to separate.

-

Carefully transfer the upper organic layer containing the this compound to a clean vial.

-

The extraction can be repeated to improve recovery.

-

The combined organic extracts can be dried over anhydrous sodium sulfate (B86663) before being transferred to a GC vial for analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-1MS, DB-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 280 - 300°C |

| Injection Mode | Splitless or Split (with an appropriate split ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min) |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 5-10°C/min to 320°C, hold for 10-15 min. |

| Transfer Line Temp. | 280 - 300°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 50 - 600 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Source/Comment |

| Molecular Formula | C₃₂H₆₄O₂ | PubChem CID: 53705[1] |

| Molecular Weight | 480.8 g/mol | PubChem CID: 53705[1] |

| Kovats Retention Index | 3417 | On a DB-1MS column[2] |

| Quantification Ions (SIM mode) | m/z 74, 87, 480 (M⁺) | Based on typical FAME fragmentation. |

| Limit of Detection (LOD) | Analyte and matrix dependent | Typically in the low ng/mL to pg/mL range. |

| Limit of Quantification (LOQ) | Analyte and matrix dependent | Typically in the low ng/mL to pg/mL range. |

Mass Spectrometry Fragmentation

The electron ionization mass spectrum of long-chain saturated fatty acid methyl esters is characterized by several key fragments. The molecular ion (M⁺) peak for very long-chain esters like this compound may be of low abundance or absent.

| m/z | Relative Abundance | Proposed Fragment Ion and Origin |

| 480 | Low to Absent | [CH₃(CH₂)₂₉COOCH₃]⁺ - Molecular Ion (M⁺) |

| 449 | Low | [M - OCH₃]⁺ - Loss of the methoxy (B1213986) group |

| 87 | High | [CH₂CH₂COOCH₃]⁺ - Cleavage at the β-γ carbon bond |

| 74 | High | [CH₃OC(OH)=CH₂]⁺ - McLafferty rearrangement, characteristic of FAMEs[1] |

| Series of CₙH₂ₙ₊₁⁺ | Variable | Alkyl chain fragments resulting from C-C bond cleavages. |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Derivatization of Hentriacontanoic Acid to its Methyl Ester: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the derivatization of hentriacontanoic acid to its corresponding methyl ester, methyl hentriacontanoate. This conversion is a critical sample preparation step for various analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), as it increases the volatility and thermal stability of the long-chain fatty acid. This application note details the chemical principles, an optimized experimental protocol using boron trifluoride-methanol (BF₃-MeOH), and methods for the characterization of the final product. The intended audience includes researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

Hentriacontanoic acid (C₃₁H₆₂O₂), a saturated very-long-chain fatty acid (VLCFA), is found in various natural sources such as plant waxes and beeswax.[1] Due to its long alkyl chain, hentriacontanoic acid has low volatility and a high melting point, making its direct analysis by techniques like gas chromatography challenging. Derivatization to its fatty acid methyl ester (FAME), this compound, is a standard procedure to overcome these analytical hurdles. The esterification process replaces the polar carboxylic acid group with a less polar methyl ester group, thereby increasing the analyte's volatility.

One of the most effective and widely used methods for the esterification of fatty acids is catalysis by boron trifluoride in methanol (B129727) (BF₃-MeOH).[2] This reagent acts as a strong Lewis acid, protonating the carbonyl oxygen of the carboxylic acid and facilitating nucleophilic attack by methanol. The reaction is typically rapid and proceeds with high yield under relatively mild conditions.

This application note provides a detailed, step-by-step protocol for the efficient conversion of hentriacontanoic acid to this compound. It also includes a compilation of physical and chemical properties and spectroscopic data for both the acid and its methyl ester to aid in characterization and analysis.

Materials and Reagents

-

Hentriacontanoic Acid (≥98% purity)

-

Boron Trifluoride-Methanol Solution (14% w/v)

-

Methanol (Anhydrous, ≥99.8%)

-

Hexane (B92381) (GC grade, ≥99%)

-

Saturated Sodium Chloride (NaCl) Solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Reaction Vials (2 mL, with PTFE-lined screw caps)

-

Heating Block or Water Bath

-

Vortex Mixer

-

Pipettes and Pipette Tips

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

NMR Spectrometer

-

FT-IR Spectrometer

Experimental Protocol

Preparation of Hentriacontanoic Acid Solution

Due to the low solubility of very-long-chain fatty acids in methanol at room temperature, a co-solvent system or pre-dissolution at an elevated temperature is recommended to ensure efficient reaction.

-

Weigh accurately 5-10 mg of hentriacontanoic acid into a 2 mL reaction vial.

-

Add 500 µL of a 2:1 (v/v) mixture of hexane and methanol.

-

Gently warm the vial in a heating block or water bath at 60°C and vortex until the hentriacontanoic acid is completely dissolved.

Esterification Reaction

-

To the dissolved hentriacontanoic acid solution, add 500 µL of 14% boron trifluoride-methanol solution.

-

Securely cap the vial and vortex briefly to ensure thorough mixing.

-

Place the reaction vial in a heating block or water bath set to 80-90°C for 30-60 minutes. The optimal reaction time may need to be determined empirically, but longer times are generally required for very-long-chain fatty acids.

-

After the incubation period, allow the vial to cool to room temperature.

Extraction of this compound

-

Add 1 mL of hexane to the reaction vial.

-

Add 1 mL of saturated sodium chloride solution to facilitate phase separation.

-

Cap the vial and vortex vigorously for 30 seconds.

-

Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the this compound to a clean vial using a Pasteur pipette.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for analysis by GC-MS or other analytical techniques.

Data Presentation

Physical and Chemical Properties

| Property | Hentriacontanoic Acid | This compound |

| Molecular Formula | C₃₁H₆₂O₂ | C₃₂H₆₄O₂[3] |

| Molecular Weight | 466.8 g/mol [4] | 480.9 g/mol [3] |

| CAS Number | 38232-01-8[4] | 77630-51-4[3] |

| Melting Point | 109.3-109.6°C[5] | Not available |

| Boiling Point | Not available | Not available |

Optimized Reaction Conditions

| Parameter | Value |

| Catalyst | 14% Boron Trifluoride in Methanol |

| Solvent | Hexane/Methanol (for initial dissolution) |

| Reaction Temperature | 80-90°C |

| Reaction Time | 30-60 minutes |

| Extraction Solvent | Hexane |

Analytical Data for this compound

| Analytical Technique | Observed Data |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 480 (often low abundance or absent) Key Fragment Ions: m/z 74 (McLafferty rearrangement, characteristic for FAMEs), [M-29]⁺, [M-31]⁺, [M-43]⁺, and a series of aliphatic fragments separated by 14 amu (CH₂).[6][7] |

| ¹H NMR (CDCl₃) | δ ~3.67 ppm (s, 3H, -OCH₃) δ ~2.30 ppm (t, 2H, -CH₂-COO-) δ ~1.63 ppm (m, 2H, -CH₂-CH₂-COO-) δ ~1.25 ppm (br s, 54H, -(CH₂)₂₇-) δ ~0.88 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~174.4 ppm (-COO-) δ ~51.4 ppm (-OCH₃) δ ~34.1 ppm (-CH₂-COO-) δ ~31.9 ppm (internal -CH₂-) δ ~29.7-29.1 ppm (multiple internal -CH₂-) δ ~24.9 ppm (-CH₂-CH₂-COO-) δ ~22.7 ppm (-CH₂-CH₃) δ ~14.1 ppm (-CH₃) |

| FT-IR (KBr) | ~1740 cm⁻¹ (C=O stretch, ester) ~2920 and ~2850 cm⁻¹ (C-H stretch, aliphatic) ~1465 cm⁻¹ (C-H bend, aliphatic) ~1170 cm⁻¹ (C-O stretch, ester) |

Note: NMR and IR data are predicted based on typical values for long-chain fatty acid methyl esters and may vary slightly based on experimental conditions and solvent.

Visualization

Chemical Reaction Workflow

Caption: Workflow for the derivatization of hentriacontanoic acid.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the derivatization of hentriacontanoic acid to its methyl ester using boron trifluoride-methanol. This procedure is essential for the subsequent analysis of this very-long-chain fatty acid by gas chromatography and other analytical techniques. The provided data on the physical, chemical, and spectroscopic properties of the starting material and product will aid researchers in the verification and characterization of the synthesized this compound. This standardized protocol is anticipated to be a valuable resource for professionals in drug development and various scientific research fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. This compound | C32H64O2 | CID 53705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hentriacontanoic acid | C31H62O2 | CID 37982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hentriacontanoic acid | CAS#:38232-01-8 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Extraction and Analysis of Plant Surface Lipids Containing Hentriacontane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and analysis of plant surface lipids, with a specific focus on compounds related to hentriacontane. Plant surface lipids, primarily in the form of epicuticular wax, constitute a protective barrier against various environmental stresses.[1] This complex mixture is primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, primary alcohols, aldehydes, ketones, and wax esters.[2][3] The C31 alkane, hentriacontane, is a common constituent of the epicuticular wax of many terrestrial plants.[4][5][6]

It is important to note that while hentriacontanoic acid can be a component of plant lipids, its methyl ester, Methyl hentriacontanoate , is not typically found in its native state in epicuticular wax. Instead, it is most commonly formed as an analytical derivative during the sample preparation process, specifically through a transesterification reaction with methanol, to facilitate analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Composition of Epicuticular Wax

The composition of epicuticular wax varies significantly between plant species. The following tables provide a summary of the typical composition of epicuticular wax from several well-studied plant species, highlighting the prevalence of different compound classes and the presence of C31 compounds.

Table 1: Cuticular Wax Composition of Arabidopsis thaliana Stems

| Compound Class | Predominant Chain Lengths | Relative Abundance (%) |

| Alkanes | C29, C31 | ~60-70% |

| Ketones | C29 | ~10-15% |

| Secondary Alcohols | C29 | ~5-10% |

| Primary Alcohols | C26, C28, C30 | ~5% |

| Fatty Acids | C24, C26, C28 | <5% |

| Wax Esters | C40-C48 | <2% |

Data adapted from studies on Arabidopsis thaliana epicuticular wax composition.[7][8]

Table 2: Cuticular Wax Composition of Wheat (Triticum aestivum) Flag Leaves

| Compound Class | Predominant Chain Lengths | Relative Abundance (%) |

| Primary Alcohols | C28, C26, C24 | ~40-60% |

| Alkanes | C29, C31, C27 | ~10-20% |

| β-Diketones | C31 | ~10-20% |

| Aldehydes | C28, C26 | ~5-10% |

| Fatty Acids | C16, C18, C24 | <5% |

Data adapted from studies on wheat cuticular wax composition.[2][9][10]

Table 3: Cuticular Wax Composition of Brassica carinata Leaves

| Compound Class | Predominant Chain Lengths | Relative Abundance (%) |

| Alkanes | C29, C31 | ~47% |

| Ketones | C29 | ~30% |

| Secondary Alcohols | C29 | ~10% |

| Primary Alcohols | C28, C30 | ~5% |

| Aldehydes, Esters, Fatty Acids | Various | ~8% |

Data adapted from studies on Brassica carinata epicuticular wax composition.[11]

Experimental Protocols

Protocol 1: Extraction of Plant Surface Lipids by Solvent Immersion

This protocol describes a common and efficient method for the extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (or n-hexane), analytical grade

-

Internal standard solution (e.g., 10 µg/mL tetracosane (B166392) (C24) in chloroform)

-

Glass beakers

-

Forceps

-

Glass vials with Teflon-lined caps

-

Nitrogen gas supply with an evaporator

Procedure:

-

Sample Preparation: Select healthy, mature leaves. If quantitative analysis per unit area is required, measure the surface area of the leaves before extraction.

-

Internal Standard Addition: To a clean glass beaker, add a known volume of the extraction solvent (e.g., 20 mL of chloroform). Add a precise amount of the internal standard solution (e.g., 20 µg of tetracosane). The internal standard is crucial for accurate quantification.

-

Extraction: Using forceps, completely immerse the plant leaves in the solvent containing the internal standard for a short duration, typically 30-60 seconds.[12] Gently agitate the beaker to ensure the entire leaf surface is washed with the solvent. Avoid prolonged immersion to prevent the extraction of intracellular lipids and chlorophyll.

-

Solvent Collection: Carefully remove the leaves from the solvent. Transfer the lipid extract into a clean glass vial.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Storage: The dried lipid extract is now ready for derivatization and analysis. If not proceeding immediately, store the dried extract at -20°C.

Protocol 2: Analysis of Lipid Extract by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of the lipid extract and subsequent analysis by GC-MS. Derivatization is necessary to convert non-volatile compounds like fatty acids and alcohols into volatile esters and ethers suitable for GC analysis.

A. Derivatization: Transesterification and Silylation

Materials:

-

Dried lipid extract

-

1% (v/v) H₂SO₄ in methanol

-

n-hexane

-

Saturated NaCl solution

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Transesterification (for Fatty Acids):

-

To the dried lipid extract, add 1 mL of 1% H₂SO₄ in methanol.

-

Cap the vial tightly and heat at 80°C for 1 hour to convert fatty acids to Fatty Acid Methyl Esters (FAMEs). This is the step where hentriacontanoic acid would be converted to This compound .

-

After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of n-hexane.

-

Vortex thoroughly for 1 minute and then centrifuge to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a new clean vial.

-

Evaporate the hexane under a stream of nitrogen.

-

-

Silylation (for Alcohols and other polar compounds):

-

To the dried FAMEs (which also contains the other lipid classes), add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

After cooling, the sample is ready for GC-MS analysis.

-

B. GC-MS Analysis

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 4. Massive increases in C31 alkane on Zygophyllum xanthoxylum leaves contribute to its excellent abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. researchgate.net [researchgate.net]

- 7. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Cuticular wax in wheat: biosynthesis, genetics, and the stress response [frontiersin.org]